Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
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Overview
Description
“Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 96551-22-3 . It has a molecular weight of 247.29 . The compound is a low melting solid .
Molecular Structure Analysis
The linear formula of “Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate” is C14H17NO3 . The InChI code is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a low melting solid . It has a density of 1.1±0.1 g/cm3 . The boiling point is 289.5±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.4±6.0 kJ/mol . The flash point is 128.9±19.8 °C . The index of refraction is 1.484 .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Research demonstrates the utility of related tert-butyl compounds in catalyzing the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process transforms primary and secondary alcohols into α,β-unsaturated carbonyl compounds efficiently, indicating the compound's relevance in synthetic organic chemistry for creating valuable intermediates (Shen et al., 2012).
Enantioselective Synthesis
The compound has been implicated in the enantioselective synthesis of β-alanine derivatives, a process critical for producing chiral pharmaceuticals and intermediates. This synthesis involves electrophilic attack strategies, demonstrating the compound's role in facilitating the creation of amino acid analogs with potential pharmaceutical applications (Arvanitis et al., 1998).
Protection of Hydroxyl Groups
Tert-butyl derivatives, including those structurally related to the target compound, are used in protecting hydroxyl groups during chemical synthesis. This strategy is essential for preventing unwanted reactions at hydroxyl sites, illustrating the compound's utility in complex organic syntheses (Corey & Venkateswarlu, 1972).
Nucleophilic Substitutions and Radical Reactions
The versatility of tert-butyl phenylazocarboxylates in synthetic chemistry highlights the potential for related compounds to serve as building blocks in organic synthesis. These compounds undergo nucleophilic substitutions and radical reactions, indicating their importance in constructing complex molecules (Jasch et al., 2012).
Coupling Reactions
Tert-butylcarbonyl compounds are crucial in coupling reactions with arylboronic acids, leading to the production of various substituted tetrahydropyridine derivatives. This application is pivotal in drug discovery and development, showcasing the compound's role in creating pharmacologically active molecules (Wustrow & Wise, 1991).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-9-15-13(8-11(19)10-20)12-6-4-5-7-14(12)18-15/h4-7,11,18,20H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLZNMGPQHILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1CO)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
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